molecular formula C9H8BrNO B1377850 6-Bromo-3-methoxy-2-methylbenzonitrile CAS No. 1420537-63-8

6-Bromo-3-methoxy-2-methylbenzonitrile

Cat. No. B1377850
CAS RN: 1420537-63-8
M. Wt: 226.07 g/mol
InChI Key: RALOTEFFPYWJCT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Spectroscopic Investigations

A study by Shajikumar and Raman (2018) explored the electronic structure and vibrational properties of a related compound, 4-Bromo-3-methylbenzonitrile, through experimental and theoretical spectroscopic investigations. This research provides insights into the molecular geometry and vibrational frequencies of similar bromo-methylbenzonitrile compounds, which could be relevant for understanding 6-Bromo-3-methoxy-2-methylbenzonitrile (Shajikumar & Raman, 2018).

Antimicrobial Activity

Gadaginamath and Patil (2002) synthesized a compound, 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile, and tested it for antimicrobial activities. Although not directly related, this study highlights the potential of bromo-methylbenzonitrile derivatives in antimicrobial applications, which could be relevant for 6-Bromo-3-methoxy-2-methylbenzonitrile (Gadaginamath & Patil, 2002).

Improved Synthetic Methods

Zheng et al. (2009) reported an improved synthesis method for 1-Chloro-6-methoxy-isoquinolin-3-ol and its derivatives. This study is relevant for understanding efficient synthesis routes for complex molecules, which may include 6-Bromo-3-methoxy-2-methylbenzonitrile (Zheng, Wang, Scola, & D'Andrea, 2009).

Second Harmonic Generation Studies

Kumar and Raman (2017) conducted studies on 5-Bromo-2-methoxybenzonitrile, focusing on its equilibrium geometric structure and non-linear optical properties. Such studies are indicative of the potential applications of bromo-methylbenzonitrile derivatives in optical technologies, possibly extending to 6-Bromo-3-methoxy-2-methylbenzonitrile (Kumar & Raman, 2017).

Synthesis and Applications in Mild Steel Corrosion Inhibition

Verma, Quraishi, and Singh (2015) synthesized 2-aminobenzene-1,3-dicarbonitriles derivatives and investigated their corrosion inhibition properties on mild steel. While not directly related to 6-Bromo-3-methoxy-2-methylbenzonitrile, this study demonstrates the potential application of similar compounds in industrial corrosion inhibition (Verma, Quraishi, & Singh, 2015).

Nucleophilic Substitution Studies

Guo et al. (2008) studied the reactivity of meta-halo-3-methylbenzonitrile derivatives towards aromatic nucleophilic substitution. This research could be insightful for understanding the chemical behavior and potential reactivity of 6-Bromo-3-methoxy-2-methylbenzonitrile in similar substitution reactions (Guo, Alagille, Tamagnan, Price, & Baldwin, 2008).

Safety and Hazards

This would involve a discussion of any known safety hazards associated with the compound, such as toxicity, flammability, or environmental impact .

properties

IUPAC Name

6-bromo-3-methoxy-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-6-7(5-11)8(10)3-4-9(6)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALOTEFFPYWJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271216
Record name Benzonitrile, 6-bromo-3-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methoxy-2-methylbenzonitrile

CAS RN

1420537-63-8
Record name Benzonitrile, 6-bromo-3-methoxy-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420537-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 6-bromo-3-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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